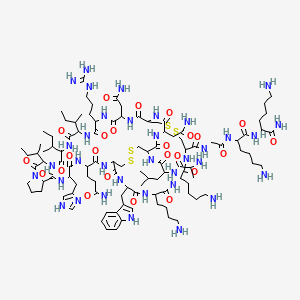

L-Lysinamide, L-alanyl-L-leucyl-L-cysteinyl-L-asparaginyl-L-cysteinyl-L-asparaginyl-L-arginyl-L-isoleucyl-L-isoleucyl-L-isoleucyl-L-prolyl-L-histidyl-L-glutaminyl-L-cysteinyl-L-tryptophyl-L-lysyl-L-lysyl-L-cysteinylglycyl-L-lysyl-, cyclic (3-->14),(5-->18)-bis(disulfide)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[” is a complex organic molecule with multiple functional groups, including amino and oxo groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis may include protecting agents, coupling reagents like EDC or DCC, and solvents such as DMF or DMSO.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and advanced purification techniques like HPLC or preparative chromatography.

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Conversion of amino groups to nitro groups.

Reduction: Reduction of oxo groups to hydroxyl groups.

Substitution: Replacement of amino groups with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohol derivatives.

科学的研究の応用

Therapeutic Applications

1.1. Anticancer Activity

Cyclic peptides have been investigated for their ability to inhibit tumor growth and metastasis. The specific structure of L-lysinamide allows it to interact with various biological targets, potentially leading to the inhibition of cancer cell proliferation. Studies have shown that similar cyclic peptides can modulate signaling pathways involved in cancer progression, making them candidates for anticancer therapies .

1.2. Antimicrobial Properties

Research indicates that cyclic peptides can possess antimicrobial activity against a range of pathogens. The unique disulfide bonds in L-lysinamide may enhance its stability and efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

1.3. Modulation of Immune Response

Cyclic peptides like L-lysinamide may play a role in immunotherapy by modulating immune responses. Their ability to mimic natural peptides involved in immune signaling could be utilized to enhance vaccine efficacy or develop treatments for autoimmune diseases .

Biochemical Research

2.1. Protein Interaction Studies

Cyclic peptides are often used as tools in biochemical research to study protein-protein interactions. The specific binding properties of L-lysinamide can help elucidate the mechanisms behind various biological processes, including enzyme activities and receptor-ligand interactions .

2.2. Drug Design and Development

The unique properties of cyclic peptides make them valuable scaffolds in drug design. Their ability to maintain structural integrity under physiological conditions allows for the development of drugs with improved bioavailability and reduced side effects compared to linear peptides .

Case Studies

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit an enzyme by binding to its active site, thereby blocking its activity.

類似化合物との比較

Similar Compounds

- **(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[

- **(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[

- **(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which may confer unique biological or chemical properties compared to similar compounds.

生物活性

L-Lysinamide, a derivative of the essential amino acid L-lysine, exhibits significant biological activity that is crucial for various physiological processes. This article delves into its biological functions, potential therapeutic applications, and the mechanisms by which it exerts its effects.

Molecular Structure and Properties

L-Lysinamide is characterized by its cyclic structure and disulfide bonds, which contribute to its stability and reactivity. The compound's complex amino acid sequence includes multiple residues, enhancing its potential interactions with biological macromolecules.

Biological Activity

Protein Synthesis and Cellular Metabolism

L-lysine is essential for protein synthesis, and L-lysinamide retains similar properties. It plays a pivotal role in cellular metabolism by participating in various biochemical pathways. Research indicates that L-lysinamide can enhance immune function and promote muscle recovery post-exercise, paralleling the benefits associated with L-lysine.

Enzyme Inhibition

L-Lysinamide has demonstrated the ability to inhibit specific enzymes, which may be leveraged for therapeutic purposes. Understanding its interaction with enzymes can lead to the development of novel drugs targeting these proteins. For instance, studies have shown that it can modulate enzyme activity involved in metabolic pathways, potentially offering insights into metabolic disorders.

Peptide Synthesis

As a building block in peptide synthesis, L-lysinamide allows researchers to create modified peptides with tailored properties. This application is particularly relevant in drug development and studies on protein functionality.

Comparative Analysis of Related Compounds

The following table compares L-lysinamide with other amino acid derivatives regarding their unique features and biological roles:

| Compound Name | Structure | Unique Features |

|---|---|---|

| L-Lysine | C₆H₁₄N₂O₂ | Essential amino acid; involved in protein synthesis |

| L-Citrulline | C₆H₁₃N₃O₃ | Non-essential; involved in nitric oxide production |

| L-Arginine | C₆H₁₄N₄O₂ | Precursor to nitric oxide; important for cardiovascular health |

| N-Acetyl-L-Lysine | C₈H₁₈N₂O₂ | Acetylated form; may exhibit different bioavailability |

Interaction with Lysine Residues

L-lysinamide mimics lysine interactions within proteins, making it a valuable tool for studying protein-protein interactions. This property allows researchers to elucidate specific interactions that are critical for protein function .

Synergistic Effects

Research suggests that L-lysinamide can enhance the efficacy of other compounds when used in combination. For example, it has been shown to work synergistically with certain enzymes in biocatalytic reactions, leading to improved product yields.

Case Studies and Research Findings

- Immune Function Enhancement : A study indicated that L-lysine supplementation could improve immune responses. Similar effects are anticipated with L-lysinamide due to its structural similarities.

- Muscle Recovery : Clinical trials have shown that amino acids like L-lysine can aid muscle recovery after intense exercise. Given L-lysinamide's role in protein synthesis, it may offer comparable benefits.

- Enzyme Modulation : Research on aminophilic compounds has revealed their ability to modify lysines on proteins selectively, impacting various biochemical functions including immune responses .

特性

IUPAC Name |

39,42-bis(4-aminobutyl)-N-[2-[[6-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-16,19,22-tri(butan-2-yl)-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-4-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C106H175N35O24S4/c1-10-55(6)83-103(163)139-84(56(7)11-2)104(164)140-85(57(8)12-3)105(165)141-40-24-32-78(141)102(162)133-71(43-60-47-118-53-122-60)96(156)128-68(33-34-79(112)142)92(152)135-75-50-168-169-51-76(136-94(154)69(41-54(4)5)129-87(147)58(9)111)100(160)132-73(45-81(114)144)98(158)137-77(101(161)131-72(44-80(113)143)97(157)127-67(93(153)138-83)31-23-39-119-106(116)117)52-167-166-49-74(88(148)121-48-82(145)123-64(28-16-20-36-108)89(149)124-63(86(115)146)27-15-19-35-107)134-91(151)66(30-18-22-38-110)125-90(150)65(29-17-21-37-109)126-95(155)70(130-99(75)159)42-59-46-120-62-26-14-13-25-61(59)62/h13-14,25-26,46-47,53-58,63-78,83-85,120H,10-12,15-24,27-45,48-52,107-111H2,1-9H3,(H2,112,142)(H2,113,143)(H2,114,144)(H2,115,146)(H,118,122)(H,121,148)(H,123,145)(H,124,149)(H,125,150)(H,126,155)(H,127,157)(H,128,156)(H,129,147)(H,130,159)(H,131,161)(H,132,160)(H,133,162)(H,134,151)(H,135,152)(H,136,154)(H,137,158)(H,138,153)(H,139,163)(H,140,164)(H4,116,117,119) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZAXHIZSCRCHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CNC=N6)C(C)CC)C(C)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C106H175N35O24S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2452.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。